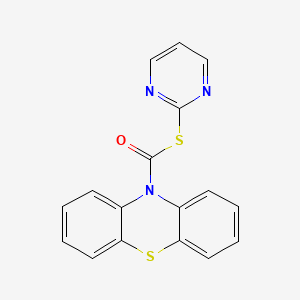
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. PDQ belongs to the class of quinoxaline derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. This compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing antioxidant enzyme activity, and improving mitochondrial function. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
Future Directions
There are several future directions for research on 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including studying its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may also have potential as a treatment for mood disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain this compound.
properties
IUPAC Name |
4-(2-phenylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-18(14-9-5-4-8-13(14)17-15)16(20)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKSZMGYQEBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)



![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
